molecular formula C20H18N2O4 B4956445 METHYL 4-METHYL-3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE

METHYL 4-METHYL-3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE

Cat. No.: B4956445
M. Wt: 350.4 g/mol
InChI Key: BUTXLEZBFGHBEH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzoate ester, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The oxazole derivative is then reacted with an amine to form the amide linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and halogenated compounds.

Scientific Research Applications

Methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate: Unique due to its specific substitution pattern and functional groups.

    Other oxazole derivatives: Compounds like 4-methyl-3-phenyl-1,2-oxazole and 5-methyl-3-phenyl-1,2-oxazole share similar core structures but differ in their substitution patterns.

Uniqueness

This compound is unique due to its combination of a benzoate ester, a methyl group, and an oxazole ring

Properties

IUPAC Name

methyl 4-methyl-3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-9-10-15(20(24)25-3)11-16(12)21-19(23)17-13(2)26-22-18(17)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXLEZBFGHBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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